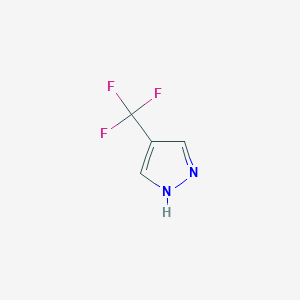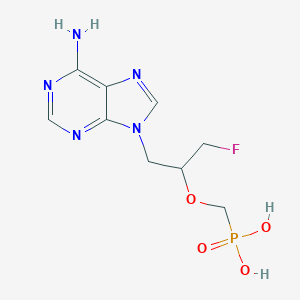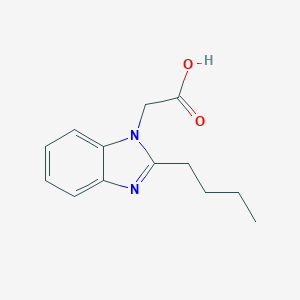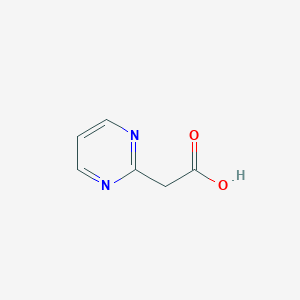
2-Méthyl-1-phénylpropène
Vue d'ensemble
Description
2-Methyl-1-phenylpropene, also known as 2-phenylpropene, is a compound of interest in various chemical syntheses and reactions. It is a molecule that can undergo dimerization to produce industrially significant compounds such as 2,4-diphenyl-4-methyl-1-pentene, which was achieved using H-Y zeolite and diethylcarbonate as a co-catalyst in a liquid phase .
Synthesis Analysis
The synthesis of derivatives related to 2-methyl-1-phenylpropene has been explored in several studies. For instance, 2-phenylthio-3-bromopropene, a valuable synthon, was prepared from allyl phenyl sulfide using bromine and aqueous sodium hydroxide, demonstrating its potential as an annulating agent and a synthetic equivalent of acetonyl halide . Additionally, polymers containing pseudohalide groups were synthesized through the cationic polymerization of 2-methylpropene, initiated by various systems such as 1,4-bis(1-azido-1-methylethyl)benzene/Diethylaluminum Chloride, which behaved like a functionalizing "living" system . Another study reported the synthesis of azido end-capped poly(2-methylpropene) by polymerization initiated by the system Lewis acid-2-azido-2-phenylpropane .
Molecular Structure Analysis
The molecular structure of compounds related to 2-methyl-1-phenylpropene has been determined in several studies. For example, the molecular structure of methyl 1-isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxo-10-[(E)-1-phenylmethylidene]perhydrocyclopent[a]chrysene-3a-carboxylate was determined, crystallizing in the non-centrosymmetric P21 space group .
Chemical Reactions Analysis
Chemical reactions involving 2-methyl-1-phenylpropene derivatives have been investigated, such as the formation of 2- and 1-methyl-1,4-dihydronaphthalene isomers via crossed beam reactions of phenyl radicals with isoprene and 1,3-pentadiene . Additionally, a bulky 2-methyl-3-thioxo-1,3-diphosphapropene was prepared and used as a ligand in transition-metal complexes, showing stability and catalytic activities in reactions like cross-couplings and the conversion of allyl alcohol to allylaniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methyl-1-phenylpropene and its derivatives are influenced by their molecular structures and substituents. For instance, the conformational aspects and coordination to metals of 3,3-diphenyl-1-(2,4,6-tri-tert-butylphenyl)-2-(trimethylsilyl)-1,3-diphosphapropene derivatives were investigated, revealing interesting conformational features and coordination properties . The anti-cancer activity of 1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane was also studied, showing significant inhibition of proliferation and induction of apoptosis in CNE2 cells .
Applications De Recherche Scientifique
Synthèse chimique
Ce composé a été utilisé dans la préparation du « 2-bromo-2-méthyl-1-phénylpropan-1-ol » et du « 1-bromo-2-méthyl-1-phénylpropan-2-ol » . Ce sont des intermédiaires importants dans la synthèse organique, démontrant l’utilité du « 2-Méthyl-1-phénylpropène » dans les réactions chimiques.
Science des matériaux
En science des matériaux, les propriétés du composé telles que la densité, le point d’ébullition et l’indice de réfraction présentent un intérêt. Par exemple, sa densité est de 0,901 g/mL à 25 °C, et son point d’ébullition est de 187-188 °C . Ces propriétés peuvent influencer le comportement du composé dans diverses applications de matériaux.
Science environnementale
En science environnementale, la compréhension des propriétés thermophysiques du « this compound » peut aider à prédire son comportement dans l’environnement. Par exemple, la connaissance de son point d’ébullition et de sa pression de vapeur peut aider à estimer sa volatilité et son potentiel de dispersion atmosphérique .
Recherche énergétique
L’enthalpie et la capacité calorifique du « this compound » sont importantes dans la recherche énergétique. Ces propriétés peuvent influencer la teneur énergétique du composé et son utilisation potentielle comme combustible ou dans d’autres applications liées à l’énergie .
Safety and Hazards
2-Methyl-1-phenylpropene is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Relevant Papers The paper titled “The Methoxymercuration of 2-Methyl-1-Phenylpropene-1” discusses the addition of the elements of methoxymercuric acetate to 2-methyl-1-phenylpropene-1 . Another paper titled “Synthesis of 2-Methyl-2-Hydroxy-1-Phenyl-1-Pentanone” provides details about the synthesis process of 2-Methyl-1-phenylpropene .
Mécanisme D'action
Propriétés
IUPAC Name |
2-methylprop-1-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-9(2)8-10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOVVHWKPVSLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061111 | |
| Record name | (2-Methyl-1-propenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
768-49-0 | |
| Record name | (2-Methyl-1-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-phenylpropene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (2-methyl-1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2-Methyl-1-propenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β,β-dimethylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTENYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR7OYT372M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions 2-Methyl-1-phenylpropene undergoes?
A1: 2-Methyl-1-phenylpropene is known to undergo several reactions, including:
- Methoxymercuration: This reaction involves the addition of methoxymercuric acetate to the double bond, resulting in the formation of 2-methyl-2-methoxy-1-phenylpropylmercuric acetate [].
- Deprotonation and Alkylation: The compound can be deprotonated by strong bases like n-BuLi to form an allyl-metal derivative. This derivative can then be alkylated with various electrophiles [].
- Epoxidation and Ring Opening: 2-Methyl-1-phenylpropene can be epoxidized to form 2,2-dimethyl-3-phenyloxirane. This epoxide can undergo ring-opening reactions with various nucleophiles, such as alcohols or diborane [, ].
Q2: What is the stereochemistry of the methoxymercuration reaction with 2-Methyl-1-phenylpropene?
A2: The methoxymercuration of 2-Methyl-1-phenylpropene proceeds with a high degree of stereospecificity []. Each geometric isomer of the starting material yields its characteristic diastereomeric products. This suggests a concerted mechanism where both the mercury and methoxy groups add to the double bond simultaneously.
Q3: How does the phenyl group in 2-Methyl-1-phenylpropene influence its reactivity?
A3: The phenyl group exerts both steric and electronic effects on the molecule.
- Steric effects: The bulky phenyl group can hinder the approach of reagents to the double bond, influencing the regioselectivity and stereoselectivity of reactions [].
- Electronic effects: The phenyl ring can stabilize positive charges on the adjacent carbon atoms through resonance, impacting the reactivity of the double bond and potential carbocation intermediates [].
Q4: Are there any known applications of 2-Methyl-1-phenylpropene or its derivatives?
A4: While 2-Methyl-1-phenylpropene itself might not have direct applications, its derivatives have shown potential in various areas:
- Insect pheromones: Studies have shown that 2-Methyl-1-phenylpropene can bind to odorant binding proteins (OBPs) in certain insects, suggesting a role in olfactory perception and potential applications in pest control strategies [].
- Synthetic intermediates: The various reactions that 2-Methyl-1-phenylpropene undergoes, such as epoxidation and ring-opening, make it a valuable starting material for synthesizing more complex molecules with potential biological or material properties [].
Q5: What are the analytical techniques used to characterize 2-Methyl-1-phenylpropene and its derivatives?
A5: Several analytical techniques can be employed to characterize 2-Methyl-1-phenylpropene and its derivatives. Some common techniques include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















